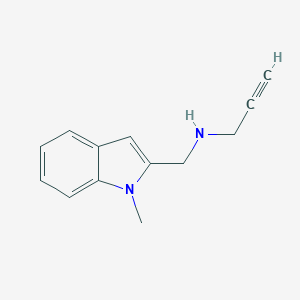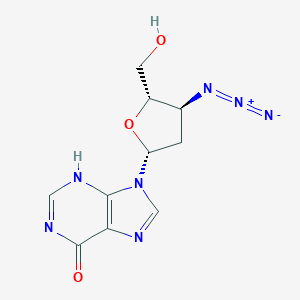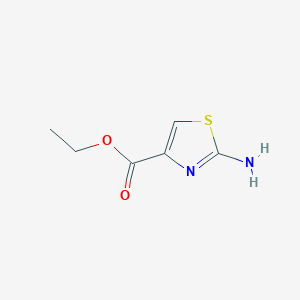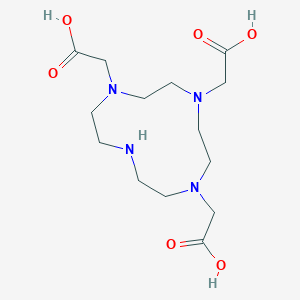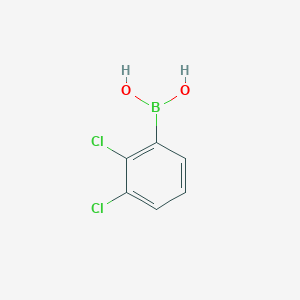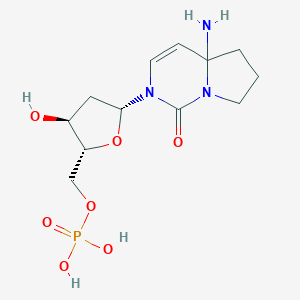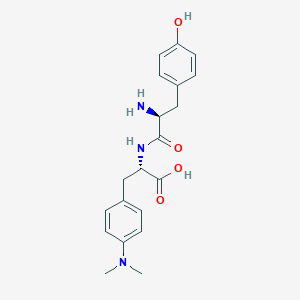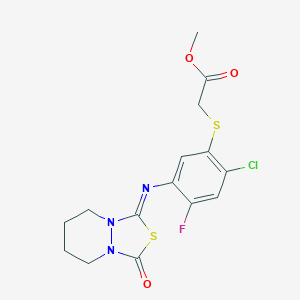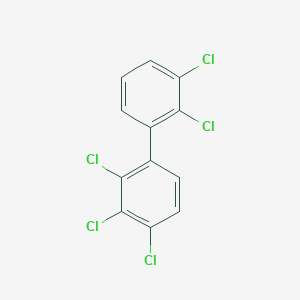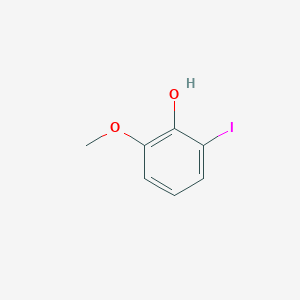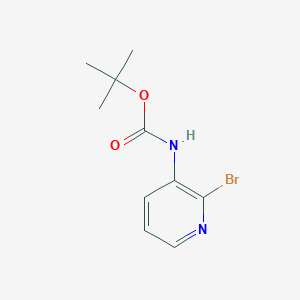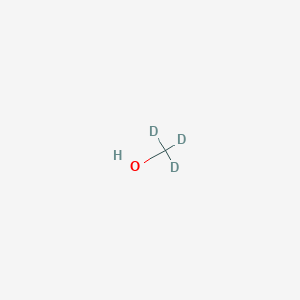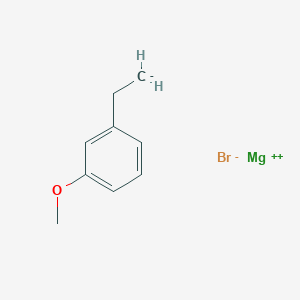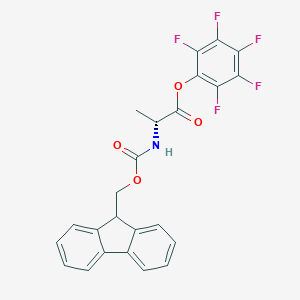
Fmoc-D-丙氨酸-OPfp
描述
Fmoc-D-Ala-OPfp: (Fluorenylmethyloxycarbonyl-D-alanine pentafluorophenyl ester) is a derivative of alanine, an amino acid. It is commonly used in solid-phase peptide synthesis, a method for creating peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during synthesis.
科学研究应用
Chemistry: Fmoc-D-Ala-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology: In biological research, Fmoc-D-Ala-OPfp is used to create peptides that can be used as probes or inhibitors in various biochemical assays. These peptides can help in studying protein-protein interactions and enzyme activities .
Medicine: The compound is used in the development of peptide-based drugs. Peptides synthesized using Fmoc-D-Ala-OPfp can be tailored to target specific receptors or enzymes, making them potential candidates for therapeutic applications .
Industry: In the pharmaceutical industry, Fmoc-D-Ala-OPfp is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers ensures high efficiency and reproducibility .
作用机制
Target of Action
Fmoc-D-Ala-OPfp, also known as Fmoc-D-alanine pentafluorophenyl ester , is primarily used in peptide synthesis. Its main targets are the amino acid residues in the peptide chain that it helps to form .
Mode of Action
Fmoc-D-Ala-OPfp is a pre-formed pentafluorophenyl ester used for coupling of D-alanine amino-acid residues by Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group (Fluorenylmethyloxycarbonyl) acts as a protective group for the amino acid during the synthesis process. The OPfp (pentafluorophenyl ester) group enhances the coupling efficiency .
Biochemical Pathways
In the context of peptide synthesis, Fmoc-D-Ala-OPfp participates in the formation of peptide bonds, which are the key biochemical pathways in protein synthesis. The compound enables the monitoring of amide bond formation through bromophenol blue .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is an important property for its use in peptide synthesis .
Result of Action
The primary result of Fmoc-D-Ala-OPfp’s action is the efficient coupling of D-alanine residues in peptide chains. This contributes to the successful synthesis of peptides, which are integral components of proteins and play crucial roles in biological functions .
Action Environment
The action of Fmoc-D-Ala-OPfp is influenced by environmental factors such as temperature and solvent conditions. For instance, it is typically stored at a temperature of 15-25°C . The choice of solvent can also impact the efficiency of peptide bond formation, with DMF being a commonly used solvent .
生化分析
Biochemical Properties
Fmoc-D-Ala-OPfp plays a crucial role in biochemical reactions, particularly in the formation of peptides. It interacts with various enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through aromatic π–π stacking and hydrogen bonding .
Cellular Effects
The effects of Fmoc-D-Ala-OPfp on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fmoc-D-Ala-OPfp exerts its effects at the molecular level through its role in peptide synthesis. It forms binding interactions with biomolecules during this process . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Metabolic Pathways
Fmoc-D-Ala-OPfp is involved in the metabolic pathway of peptide synthesis
Transport and Distribution
The transport and distribution of Fmoc-D-Ala-OPfp within cells and tissues are related to its role in peptide synthesis
Subcellular Localization
The subcellular localization of Fmoc-D-Ala-OPfp and its effects on activity or function are related to its role in peptide synthesis
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-D-Ala-OPfp is synthesized by reacting D-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The resulting Fmoc-D-alanine is then reacted with pentafluorophenol (Pfp) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Fmoc-D-Ala-OPfp .
Industrial Production Methods: The industrial production of Fmoc-D-Ala-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
化学反应分析
Types of Reactions: Fmoc-D-Ala-OPfp primarily undergoes substitution reactions, where the Fmoc group is removed to expose the amino group for further reactions. The compound can also participate in esterification and amidation reactions.
Common Reagents and Conditions:
Deprotection: The Fmoc group is removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Coupling: The pentafluorophenyl ester group reacts with amines to form amide bonds.
Major Products:
Deprotection: The removal of the Fmoc group yields D-alanine with a free amino group.
Coupling: The reaction with amines forms peptides or proteins with D-alanine residues.
相似化合物的比较
Uniqueness: Fmoc-D-Ala-OPfp is unique in its use of D-alanine, which can impart different structural and functional properties to the synthesized peptides compared to those synthesized with L-alanine. This can be particularly useful in creating peptides with enhanced stability or altered biological activity.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXZXBGKOSXBFR-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584970 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125043-04-1 | |
| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


